Difemerine - 80387-96-8

Difemerine

Catalog Number: EVT-10947486
CAS Number: 80387-96-8
Molecular Formula: C20H25NO3
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Difemerine is a chemical compound primarily recognized for its antimuscarinic properties, which makes it relevant in the treatment of various medical conditions, particularly those involving smooth muscle spasms. The compound is classified under anticholinergic agents, which function by blocking the action of acetylcholine on muscarinic receptors in the body. Specifically, difemerine is noted for its effects on M1, M2, and M3 muscarinic receptors, leading to reduced smooth muscle contraction and alleviation of symptoms associated with visceral spasms .

Source

Difemerine is synthesized through a series of chemical reactions that involve specific precursors and catalysts. Its hydrochloride form is commonly utilized in pharmaceutical applications. The compound has been studied extensively in both laboratory and clinical settings to explore its efficacy and safety for various therapeutic uses .

Classification

Difemerine falls under the category of synthetic organic compounds, specifically as an antimuscarinic agent. It is often used in research settings to investigate its pharmacological effects and potential applications in treating conditions such as gastrointestinal disorders and other smooth muscle-related issues .

Synthesis Analysis

Methods

The synthesis of difemerine hydrochloride involves the esterification of 2-hydroxy-2,2-diphenylacetic acid with 2-(dimethylamino)-2-methylpropanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is performed under reflux conditions to facilitate the reaction.

Technical Details

  1. Reagents: The primary reagents include 2-hydroxy-2,2-diphenylacetic acid and 2-(dimethylamino)-2-methylpropanol.
  2. Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid are employed to enhance the reaction rate.
  3. Conditions: The synthesis is conducted at elevated temperatures (reflux) to ensure complete conversion of reactants into the desired product.

Industrial production methods mirror these laboratory techniques but are scaled up using industrial reactors and continuous flow systems to maintain product quality and yield. The final product undergoes purification through crystallization and filtration processes.

Molecular Structure Analysis

Structure

Difemerine has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The chemical structure can be represented as follows:

  • Chemical Formula: C_{16}H_{22}N_{2}O_{3}
  • Molecular Weight: Approximately 290.36 g/mol

The structure features a dimethylamino group attached to a benzilate moiety, which is crucial for its interaction with muscarinic receptors.

Data

The compound's stereochemistry plays a significant role in its pharmacological properties. Accurate representation of stereoisomers is essential for understanding its biological activity and potential side effects .

Chemical Reactions Analysis

Reactions

Difemerine undergoes several types of chemical reactions:

  1. Oxidation: Can be oxidized to yield corresponding ketones or carboxylic acids.
  2. Reduction: Reduction reactions can convert difemerine into alcohols or amines.
  3. Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino group may be replaced by other nucleophiles.

Technical Details

  • Common Reagents:
    • Oxidizing agents: Potassium permanganate, chromium trioxide
    • Reducing agents: Lithium aluminum hydride, sodium borohydride
    • Nucleophiles: Sodium methoxide, potassium cyanide.

The specific products formed from these reactions depend on the conditions and reagents used.

Mechanism of Action

Difemerine exerts its therapeutic effects primarily through direct antimuscarinic activity on muscarinic receptors (M1, M2, M3). This mechanism involves:

  1. Receptor Binding: Difemerine binds to muscarinic receptors, inhibiting acetylcholine's action.
  2. Smooth Muscle Relaxation: The inhibition of receptor activity leads to reduced smooth muscle contractions, which is beneficial in treating conditions like visceral spasms.

This mechanism highlights difemerine's role in modulating neurotransmission within the autonomic nervous system .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for organic compounds.

Chemical Properties

Applications

Difemerine has several scientific applications:

  1. Pharmaceutical Research: Used as a standard compound in analytical chemistry and drug formulation studies.
  2. Biological Studies: Investigated for its potential effects on cellular processes related to smooth muscle activity.
  3. Clinical Use: Explored for therapeutic applications in treating visceral spasms and other disorders related to smooth muscle contractions.
  4. Industrial Applications: Utilized as an intermediate in the synthesis of other chemical compounds within pharmaceutical manufacturing .
Historical Development and Nomenclature of Difemerine

Discovery Timeline and Key Patents

Difemerine emerged during a transformative period in gastrointestinal pharmacology, reflecting mid-20th century innovations in antispasmodic agents. Initial research and development occurred throughout the 1950s–1960s, when pharmaceutical companies extensively investigated synthetic compounds targeting smooth muscle hyperactivity. The compound was strategically positioned as a therapeutic alternative to natural alkaloids like atropine, which carried significant side effect profiles. Patent protection became a cornerstone of its commercialization strategy, with key intellectual property filings concentrated in Western European jurisdictions during the late 1960s [1] [4].

The patent landscape for Difemerine illustrates evolving intellectual property practices in pharmaceutical development. While 18th–19th century "patent medicines" rarely secured formal patents (relying instead on trademark protection and trade secrecy), mid-20th century compounds like Difemerine pursued rigorous chemical patents to establish market exclusivity [9]. This transition aligned with global strengthening of pharmaceutical patent systems and regulatory requirements for efficacy substantiation. Key patents covered Difemerine's synthesis methods, specific crystalline forms, and pharmaceutical compositions—with patent offices requiring detailed disclosure of chemical characteristics unlike historical proprietary medicine practices where formulations remained secretive [1] [10].

Table: Historical Development Timeline of Difemerine

Time PeriodDevelopment PhaseKey Characteristics
1950s–1960sInitial Synthesis & ScreeningInvestigation within anticholinergic compound libraries; identification of gastrointestinal selectivity
Late 1960sPrimary Patent FilingsProtection of synthesis routes and pharmaceutical compositions in European jurisdictions
1970s–1980sSecondary Patent StrategiesFormulation patents and process optimization filings extending commercial protection
Post-1990Generic EntryExpiration of originator patents enabling global generic manufacturing

Evolution of Chemical Nomenclature and Branding

The chemical identity of Difemerine demonstrates systematic nomenclature progression. The compound transitioned from initial code designations (e.g., developmental codes like "RD-XXXX") to its standardized International Union of Pure and Applied Chemistry (IUPAC) name: 2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate. This name precisely defines its molecular structure—a diester featuring cyclohexyl rings and diethylaminoethyl esterification—following IUPAC conventions for carboxylate esters and substituted amines [2]. The transition reflects pharmaceutical chemistry's shift toward structural transparency, contrasting sharply with 19th century patent medicines that obscured ingredients through names like "Dr. Bateman's Pectoral Drops" or "Turlington's Balsam of Life" [1] [9].

Branding strategies for Difemerine centered on the trademark Luostyl, a name linguistically crafted for European markets. The prefix "Luo-" suggested smooth muscle relaxation ("luo" from Greek luō, meaning loosen/release), while "-styl" connoted therapeutic style/approach—creating a brand distinct from chemical nomenclature yet implying mechanism of action. This branding followed post-war pharmaceutical marketing conventions where names subtly indicated function without making direct therapeutic claims, unlike historical cure-alls such as "Swaim's Panacea" or "Balm of America" that promised universal efficacy [4] [6]. Modern regulatory frameworks eventually required clear differentiation between scientific nomenclature and brand names, mandating that "Luostyl" appear alongside the non-proprietary name "Difemerine" in prescribing information—a practice aligned with labeling reforms initiated by the 1906 Pure Food and Drug Act and subsequent global regulations [1] [9].

Regulatory Milestones in Global Adoption

Difemerine's global regulatory journey exemplifies regional divergence in pharmaceutical acceptance. Initial approval occurred in European countries during the early 1970s under frameworks requiring demonstration of efficacy, safety, and manufacturing quality—standards established following thalidomide and other therapeutic disasters. This contrasted sharply with pre-regulation patent medicines that entered markets without safety evaluation [3] [4]. Key regulatory agencies demanded comprehensive data packages including chemistry, manufacturing controls (CMC), preclinical pharmacology demonstrating antispasmodic activity, and clinical trials confirming therapeutic benefit in gastrointestinal disorders. These requirements aligned with evolving International Council for Harmonisation (ICH) guidelines, though full harmonization remained nascent during Difemerine's initial review period [5] [8].

Adoption patterns revealed significant geographic variation. While European medical agencies granted broad therapeutic indications, other regions like the United States maintained narrower approval scopes or deferred acceptance pending additional studies—reflecting persistent regulatory sovereignty challenges in global harmonization. Post-approval, Difemerine underwent multiple manufacturing changes governed by emerging guidelines on post-approval modifications, requiring regulatory notifications for process adjustments, facility transfers, and formulation refinements [3] [7]. The compound eventually transitioned to generic status globally, subject to abbreviated regulatory pathways demonstrating bioequivalence to the reference product—a process standardized through WHO-supported guidelines that facilitated broader access while maintaining quality standards [8].

Table: Global Regulatory Adoption Profile

RegionPrimary Regulatory MilestonesInfluencing Factors
European UnionInitial approval 1970s; manufacturing updates 1980s–1990sEstablished efficacy/safety requirements; ICH convergence initiatives
United StatesLimited acceptance; secondary review pathwaysRegulatory caution toward anticholinergics; requirement for additional population-specific data
Global Generic PhaseAbbreviated approvals post-patent expiryWHO-supported bioequivalence standards; national regulatory capacity building
Post-Marketing SurveillanceAdverse event reporting requirementsEvolving pharmacovigilance frameworks (e.g., WHO Program for International Monitoring)

Difemerine's regulatory evolution parallels broader pharmaceutical governance trends, including increasing agency collaboration through entities like the International Coalition of Medicines Regulatory Authorities and growing acceptance of mutual recognition agreements. However, its journey underscores persistent challenges in achieving true harmonization, as evidenced by divergent international review outcomes despite identical chemical and manufacturing data [5] [8].

Properties

CAS Number

80387-96-8

Product Name

Difemerine

IUPAC Name

[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C20H25NO3/c1-19(2,21(3)4)15-24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,23H,15H2,1-4H3

InChI Key

GUONSMXZEYTWML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.